REACTION_SMILES
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[CH3:15][OH:16].[N+:1](=[O:2])([O-:3])[CH:4]1[C:5](=[O:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[C:12]1=[O:13].[OH2:17]>>[N+:1](=[O:2])([O-:3])[CH2:4][C:12]1([O:16][CH3:15])[c:11]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)[C:5](=[O:14])[O:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)C1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC1(C[N+](=O)[O-])OC(=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |